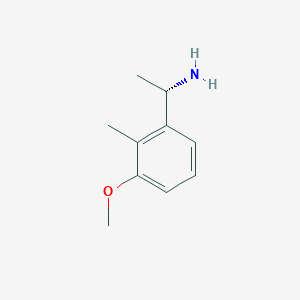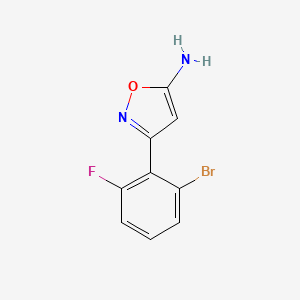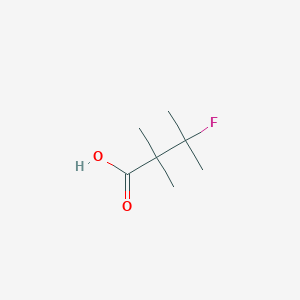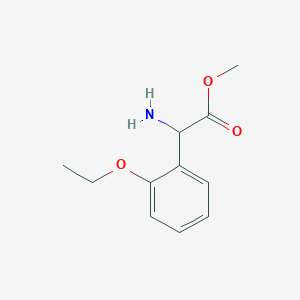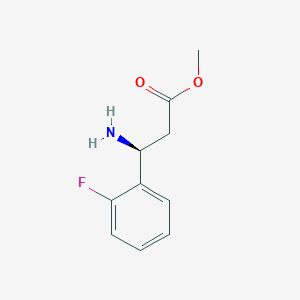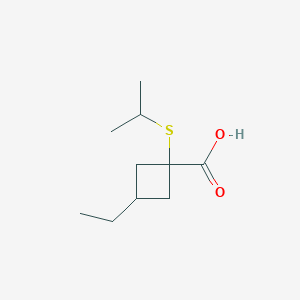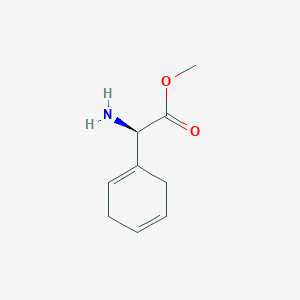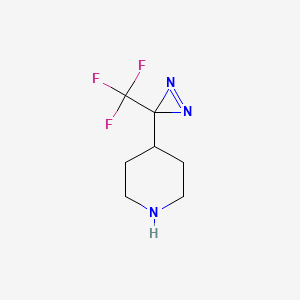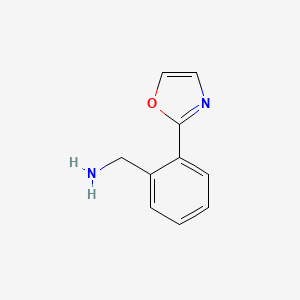![molecular formula C7H11BF3K B13537880 Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)
Potassium trifluoro(spiro[3.3]heptan-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro({spiro[33]heptan-2-yl})boranuide is a chemical compound with the molecular formula C7H11BF3K It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane ring system bonded to a boron atom that is further substituted with three fluorine atoms and a potassium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide typically involves the reaction of spiro[3.3]heptane-2-boronic acid with a fluorinating agent in the presence of a potassium salt. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Temperature: The reaction is usually carried out at low temperatures, often around -78°C to 0°C, to prevent decomposition of the reactants.
Catalyst: A base such as potassium tert-butoxide may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive fluorinating agents and boron compounds.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide can undergo various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halides (e.g., NaCl, KBr) or alkoxides (e.g., NaOCH3) in polar solvents.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or alkoxylated spiro[3.3]heptane derivatives.
Scientific Research Applications
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds and as a precursor for other boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, due to its ability to deliver boron atoms to target cells.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques, such as positron emission tomography (PET).
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide involves its ability to interact with various molecular targets through its boron center. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which allows it to participate in a range of chemical reactions. Additionally, the trifluoroborate group can enhance the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro({spiro[3.3]heptan-2-yl}methyl)boranuide: Similar structure but with an additional methyl group attached to the spiro[3.3]heptane ring.
Potassium trifluoro({spiro[2.2]pentan-2-yl})boranuide: Similar boron center but with a smaller spirocyclic ring system.
Uniqueness
Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide is unique due to its specific spiro[3.3]heptane ring system, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where precise control over molecular geometry and reactivity is required.
Properties
Molecular Formula |
C7H11BF3K |
|---|---|
Molecular Weight |
202.07 g/mol |
IUPAC Name |
potassium;trifluoro(spiro[3.3]heptan-2-yl)boranuide |
InChI |
InChI=1S/C7H11BF3.K/c9-8(10,11)6-4-7(5-6)2-1-3-7;/h6H,1-5H2;/q-1;+1 |
InChI Key |
FOYOAGPHMGOPAF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC2(C1)CCC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


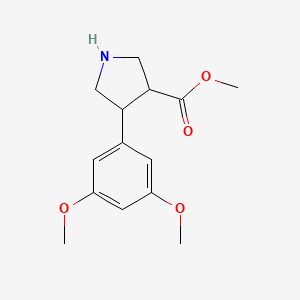
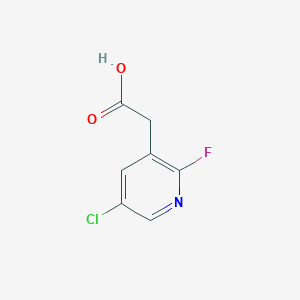

![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
